molecular formula C12H18N4O4S B1588331 phenylhydrazine;sulfuric acid CAS No. 52033-74-6

phenylhydrazine;sulfuric acid

Cat. No.: B1588331
CAS No.: 52033-74-6
M. Wt: 314.36 g/mol
InChI Key: GSKCKIQJTWVQLR-UHFFFAOYSA-N
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Description

phenylhydrazine;sulfuric acid is a chemical compound formed by the reaction of phenylhydrazine with sulphuric acid. It is commonly used in various fields of research, including medical, environmental, and industrial research.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Phenylhydrazinium sulphate (2:1). Factors such as temperature, pH, and the presence of other compounds can affect how Phenylhydrazinium sulphate (2:1) interacts with its targets and its overall effectiveness

Biochemical Analysis

Biochemical Properties

It is known that phenylhydrazine derivatives can participate in various reactions

Cellular Effects

Phenylhydrazinium sulphate (2:1) has been found to have potential health effects. Accumulating evidence points to its potential carcinogenic properties . It is known to affect the development of the fetus and can produce health symptoms that may be short term or long term depending on the exposure duration and intensity . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Phenylhydrazine derivatives are known to undergo various reactions

Preparation Methods

phenylhydrazine;sulfuric acid can be synthesized by reacting phenylhydrazine with sulphuric acid. The reaction typically involves mixing equimolar amounts of phenylhydrazine and sulphuric acid under controlled conditions to form the desired salt. Industrial production methods may involve scaling up this reaction and optimizing parameters such as temperature, concentration, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

phenylhydrazine;sulfuric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: It can undergo substitution reactions where the phenyl group or the hydrazine moiety is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

phenylhydrazine;sulfuric acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.

    Biology: It is used in biochemical assays and as a reagent in the detection of certain biomolecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

phenylhydrazine;sulfuric acid can be compared with other similar compounds such as phenylhydrazine hydrochloride and phenylhydrazine nitrate. While all these compounds contain the phenylhydrazine moiety, their reactivity and applications may differ due to the different counterions (sulphate, hydrochloride, nitrate). This compound is unique in its specific reactivity and applications in various fields of research .

Similar compounds include:

  • Phenylhydrazine hydrochloride
  • Phenylhydrazine nitrate
  • Phenylhydrazine phosphate

Each of these compounds has its own unique properties and applications, making phenylhydrazinium sulphate (2:1) a valuable compound in its own right.

Properties

IUPAC Name

phenylhydrazine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8N2.H2O4S/c2*7-8-6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5,8H,7H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKCKIQJTWVQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN.C1=CC=C(C=C1)NN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966390
Record name Sulfuric acid--phenylhydrazine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52033-74-6
Record name Phenylhydrazinium sulphate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052033746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--phenylhydrazine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylhydrazinium sulphate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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